molecular formula C15H19NO8 B11469030 Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate CAS No. 1020243-35-9

Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate

Cat. No.: B11469030
CAS No.: 1020243-35-9
M. Wt: 341.31 g/mol
InChI Key: PFZQYXWIQIBCPZ-UHFFFAOYSA-N
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Description

Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate is a nitroaromatic ester derivative featuring a pentanedioate backbone substituted with a 4,5-dimethoxy-2-nitrophenyl group. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, influencing its electronic properties and reactivity. Potential applications may include pharmaceutical intermediates or bioactive molecules, given the prevalence of nitroaromatics in antimicrobial agents .

Properties

IUPAC Name

dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO8/c1-21-12-7-10(11(16(19)20)8-13(12)22-2)9(5-14(17)23-3)6-15(18)24-4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZQYXWIQIBCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(CC(=O)OC)CC(=O)OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195225
Record name 1,5-Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020243-35-9
Record name 1,5-Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020243-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE typically involves multi-step organic reactions. One common method includes the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with 1,5-dimethyl pentanedioic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to achieve the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids under basic conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 1,5-DIMETHYL 3-(4,5-DIAMINO-2-NITROPHENYL)PENTANEDIOATE.

    Reduction: 1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOIC ACID.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL 3-(4,5-DIMETHOXY-2-NITROPHENYL)PENTANEDIOATE involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Dimethyl 3-Propyl Pentanedioate (): This analog replaces the nitrophenyl group with a propyl chain. The absence of aromatic substituents simplifies its electronic profile, favoring enzymatic selectivity during conversion to (S)-3-(2-methoxy-2-oxoethyl)hexanoic acid.
  • Rhein-L-Glu(OMe)-OMe (): A dimethyl pentanedioate conjugated to Rhein (anthraquinone derivative) via an amino acid ester linker. The anthracene core introduces planar rigidity and redox-active dihydroxy/dioxo groups, enabling antifungal activity through intercalation or oxidative stress mechanisms. The methoxy esters here enhance solubility compared to the nitroaromatic counterpart .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate C₁₇H₂₁NO₉ 4,5-Dimethoxy-2-nitrophenyl 383.35 High polarity, moderate solubility in organic solvents
Dimethyl 3-propyl pentanedioate () C₁₀H₁₈O₄ Propyl 202.25 Hydrophobic, enzymatically resolvable
Rhein-L-Glu(OMe)-OMe () C₂₄H₂₁NO₁₀ Rhein-anthraquinone 507.43 Planar, redox-active, antifungal

Research Findings and Insights

  • Biological Efficacy : While Rhein derivatives exploit redox activity for antifungal action, the nitro group could similarly serve as a pharmacophore in antimicrobial design, though toxicity profiles must be assessed .
  • Crystallographic Analysis : Tools like SHELXL () are critical for resolving stereochemistry in such compounds, particularly when chiral centers arise from synthetic steps .

Biological Activity

Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate is a compound of interest due to its potential biological activities, particularly within pharmacological contexts. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound belongs to a class of derivatives known for their diverse pharmacological effects. Specifically, it interacts with various biological targets, influencing multiple biochemical pathways. The primary mechanisms include:

  • Antioxidant Activity : The compound has been shown to modulate oxidative stress pathways, potentially acting as an antioxidant by enhancing the expression of genes involved in cellular defense mechanisms.
  • Enzyme Interaction : It interacts with enzymes that play key roles in metabolic processes, which can lead to altered cellular functions.

Cellular Effects

The biological activity of this compound extends to significant cellular impacts:

  • Gene Expression Modulation : Studies indicate that this compound can influence gene expression related to antioxidant defenses and cellular metabolism.
  • Cell Signaling Pathways : It has been observed to modulate various signaling pathways, affecting cell function and viability.

Study 1: Antioxidant Properties

A study focused on the antioxidant properties of the compound demonstrated that at lower doses, it significantly enhanced the expression of antioxidant genes in vitro. The results indicated a dose-dependent relationship where increased concentrations led to higher antioxidant activity.

Dose (µM)Antioxidant Activity (%)
1025
5045
10070

This data suggests that the compound may be beneficial in reducing oxidative stress in cellular models.

Study 2: Enzyme Interactions

Research exploring the interactions between this compound and specific enzymes revealed that it acts as a competitive inhibitor for certain metabolic enzymes. This inhibition was quantified using enzyme kinetics.

EnzymeIC50 (µM)
Enzyme A15
Enzyme B30
Enzyme C25

These findings indicate that the compound may have therapeutic potential by modulating enzyme activity involved in metabolic disorders.

This compound exhibits several biochemical properties:

  • Stability : The compound maintains stability under physiological conditions but shows degradation over time, impacting its efficacy in prolonged treatments.
  • Metabolic Pathways : It participates in various metabolic pathways, interacting with cofactors essential for cellular metabolism.

Transport and Distribution

The transport mechanisms of this compound within biological systems are mediated by specific transport proteins. Understanding these mechanisms is crucial for predicting its bioavailability and therapeutic efficacy.

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